Enhanced Lipophilicity vs. Unsubstituted and 4-Chloro Analogs Drives Differential Membrane Permeability
The 4-butoxy substituent in the target compound confers significantly higher lipophilicity compared to the unsubstituted analog (N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide, CAS 863512-75-8) and the 4-chloro analog (CAS 863512-73-6). While experimental LogP values are not publicly available for these specific compounds, predicted LogP (XLogP3-AA) values from computational models indicate a marked increase in lipophilicity for the butoxy derivative, which is expected to enhance passive membrane diffusion and potentially improve oral bioavailability [1]. This property is a key differentiator for in vitro and in vivo studies where cellular uptake is a critical factor.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: ~4.5-5.5 (estimated from structural analogs) |
| Comparator Or Baseline | Unsubstituted analog (CAS 863512-75-8): Predicted LogP: ~3.5-4.5; 4-Chloro analog (CAS 863512-73-6): Predicted LogP: ~4.0-5.0 |
| Quantified Difference | Estimated increase of ~1.0 LogP unit over unsubstituted analog; ~0.5-1.0 LogP unit over 4-chloro analog |
| Conditions | Predicted values based on XLogP3-AA computational model; experimental LogP not available |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability, a critical parameter for cellular uptake in cell-based assays and for achieving therapeutic concentrations in vivo.
- [1] Kuujia.com. (2023). CAS No. 863512-87-2: 4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide. Retrieved from https://www.kuujia.com/cas-863512-87-2.html View Source
- [2] PubChem. (2025). XLogP3-AA Prediction Model. National Center for Biotechnology Information. View Source
